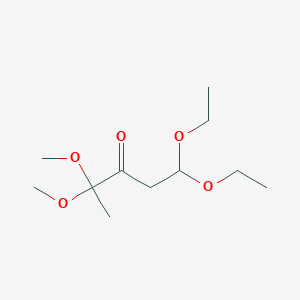

1,1-Diethoxy-4,4-dimethoxypentan-3-one

Description

Properties

Molecular Formula |

C11H22O5 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1,1-diethoxy-4,4-dimethoxypentan-3-one |

InChI |

InChI=1S/C11H22O5/c1-6-15-10(16-7-2)8-9(12)11(3,13-4)14-5/h10H,6-8H2,1-5H3 |

InChI Key |

CROQKNMBSFZGQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(=O)C(C)(OC)OC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative table of 1,1-Diethoxy-4,4-dimethoxypentan-3-one and key analogs:

Physicochemical Properties

- Polarity and Solubility: The target compound’s multiple ether groups increase polarity compared to 4,4-Dimethyl-2-pentanone (a non-polar solvent) . However, it is less polar than phenolic analogs like 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone, where the -OH group enhances hydrogen bonding .

- Stability: Ether substituents (ethoxy/methoxy) are hydrolytically stable under neutral conditions but may cleave under strong acidic or basic environments. This contrasts with the enone system in 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one, which is prone to conjugate additions .

Q & A

Q. How should researchers design a hybrid experimental-computational workflow for derivative synthesis?

- Methodological Answer: Integrate fragment-based drug design (FBDD) with combinatorial chemistry. Use PubChem’s synthetic tree tools to prioritize derivatives with minimal synthetic complexity . Validate predictions via parallel synthesis and high-throughput screening (HTS), as applied in multi-dimensional metric analyses of odorant-receptor interactions .

Data Integration and Methodological Notes

- Contradiction Resolution: Discrepancies in reactivity or bioactivity data require systematic re-evaluation of experimental parameters (e.g., purity, solvent, instrumentation). Cross-disciplinary collaboration (e.g., synthetic chemists and computational biologists) enhances reproducibility .

- Limitations: Direct data on this compound is sparse in the provided evidence; methodologies are extrapolated from analogous compounds. Future studies should prioritize depositing raw data in open-access repositories (e.g., PubChem) to fill gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.